3-Methoxy-2-nitrophenylboronic acid pinacol ester
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Overview
Description
3-Methoxy-2-nitrophenylboronic acid pinacol ester: is a boronic ester compound with the molecular formula C13H18BNO5 . It is a derivative of phenylboronic acid, where the boronic acid group is esterified with pinacol. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-nitrophenylboronic acid pinacol ester typically involves the reaction of 3-methoxy-2-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often catalyzed by acids or bases.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically uses palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Protodeboronation: Often employs acids like hydrochloric acid (HCl) or bases like potassium hydroxide (KOH) under mild conditions.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Protodeboronation: Yields the corresponding phenol or substituted phenyl compound.
Scientific Research Applications
Chemistry: 3-Methoxy-2-nitrophenylboronic acid pinacol ester is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials .
Mechanism of Action
The primary mechanism of action for 3-Methoxy-2-nitrophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its aryl group to the palladium catalyst. This is followed by reductive elimination to form the biaryl product . The molecular targets are typically aryl halides, and the pathways involve palladium-catalyzed cross-coupling .
Comparison with Similar Compounds
- 4-Nitrophenylboronic acid pinacol ester
- Phenylboronic acid pinacol ester
- 2-Methoxyphenylboronic acid pinacol ester
Comparison: 3-Methoxy-2-nitrophenylboronic acid pinacol ester is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to 4-nitrophenylboronic acid pinacol ester, the methoxy group in the 3-position can provide different electronic and steric effects, potentially leading to different reaction outcomes .
Properties
IUPAC Name |
2-(3-methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)9-7-6-8-10(18-5)11(9)15(16)17/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUBDUUNTYCOIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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